N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide
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Overview
Description
N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with difluoro and dimethyl groups, and a methanesulfonamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Difluoro and Dimethyl Groups: The difluoro and dimethyl groups are introduced via selective fluorination and methylation reactions.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro and dimethyl groups enhance its binding affinity and specificity, while the methanesulfonamide group contributes to its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- **N-(4,4-Difluoropiperidin-3-yl)methyl)methanesulfonamide
- **N-(2,5-Dimethylpiperidin-3-yl)methyl)methanesulfonamide
- **N-(4-Fluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide
Uniqueness
N-((4,4-Difluoro-2,5-dimethylpiperidin-3-yl)methyl)methanesulfonamide stands out due to the presence of both difluoro and dimethyl groups, which impart unique chemical properties. These modifications enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18F2N2O2S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[(4,4-difluoro-2,5-dimethylpiperidin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C9H18F2N2O2S/c1-6-4-12-7(2)8(9(6,10)11)5-13-16(3,14)15/h6-8,12-13H,4-5H2,1-3H3 |
InChI Key |
HFWROJXOISLEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(C1(F)F)CNS(=O)(=O)C)C |
Origin of Product |
United States |
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